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Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

Cat. No.: B123547 Get Quote

An In-depth Technical Guide to (R)-(+)-1-
Phenylpropylamine
This technical guide provides a comprehensive overview of (R)-(+)-1-Phenylpropylamine, a

chiral amine of significant interest to researchers, scientists, and professionals in drug

development. This document details its chemical and physical properties, molecular structure,

and provides insights into its synthesis and analytical methodologies. Furthermore, it explores

its biological relevance, particularly in the context of neurotransmitter systems and drug

metabolism.

Core Data Summary
IUPAC Name: (1R)-1-phenylpropan-1-amine

(R)-(+)-1-Phenylpropylamine is a chiral primary amine that serves as a valuable building

block in organic synthesis and as a research tool in pharmacology and biochemistry.

Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-(+)-1-
Phenylpropylamine.
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Property Value

CAS Number 3082-64-2

Molecular Formula C₉H₁₃N

Molecular Weight 135.21 g/mol

Appearance Clear, colorless liquid

Density 0.930 g/cm³

Melting Point -69 °C

Boiling Point 205 °C

Flash Point 82 °C

Refractive Index 1.517-1.519

Optical Rotation +20° to +22° (neat)

Structural Information
Identifier Value

SMILES CC--INVALID-LINK--C1=CC=CC=C1

InChI
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-

7,9H,2,10H2,1H3/t9-/m1/s1

InChIKey AQFLVLHRZFLDDV-SECBINFHSA-N

Molecular Structure
The molecular structure of (R)-(+)-1-Phenylpropylamine consists of a propyl chain with a

phenyl group and an amino group attached to the first carbon atom. The "(R)" designation

indicates the stereochemistry at the chiral center (the first carbon of the propyl chain).

Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of (R)-(+)-1-
Phenylpropylamine, reflecting common practices in the field.
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Enzymatic Synthesis via Transamination
The enantioselective synthesis of (R)-(+)-1-Phenylpropylamine can be achieved with high

efficiency using a transaminase enzyme. This biocatalytic method offers a green and

sustainable alternative to traditional chemical synthesis.

Objective: To synthesize (R)-(+)-1-Phenylpropylamine from a prochiral ketone using an (R)-

selective transaminase.

Materials:

Propiophenone (substrate)

(R)-selective transaminase (e.g., from Aspergillus terreus)

Isopropylamine (amine donor)

Pyridoxal 5'-phosphate (PLP) (cofactor)

Potassium phosphate buffer (pH 7.5)

Organic solvent (e.g., MTBE or ethyl acetate) for extraction

Sodium sulfate (drying agent)

Equipment:

Bioreactor or temperature-controlled shaker

pH meter

Centrifuge

Separatory funnel

Rotary evaporator

Procedure:
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Reaction Setup: In a bioreactor, prepare a solution of potassium phosphate buffer (100 mM,

pH 7.5).

Add the substrate, propiophenone, to a final concentration of 50 mM.

Add the amine donor, isopropylamine, in excess (e.g., 500 mM).

Add the cofactor, PLP, to a final concentration of 1 mM.

Initiate the reaction by adding the (R)-selective transaminase enzyme to a final concentration

of 5 mg/mL.

Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle

agitation for 24-48 hours. Monitor the pH and adjust as necessary.

Reaction Quenching and Extraction: After the reaction is complete (as determined by HPLC

analysis), quench the reaction by adding an equal volume of an organic solvent (e.g.,

MTBE).

Separate the organic layer using a separatory funnel.

Extract the aqueous layer two more times with the organic solvent.

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate.

Filter to remove the drying agent and concentrate the solution under reduced pressure using

a rotary evaporator to obtain the crude (R)-(+)-1-Phenylpropylamine.

Purification: The crude product can be further purified by distillation or column

chromatography.

Chiral HPLC Analysis
To determine the enantiomeric excess (e.e.) of the synthesized (R)-(+)-1-Phenylpropylamine,

a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenylpropylamine.
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Materials:

(R)-(+)-1-Phenylpropylamine sample

Hexane (HPLC grade)

Isopropanol (HPLC grade)

Diethylamine (additive)

Equipment:

HPLC system with a UV detector

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of

Hexane:Isopropanol:Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase

before use.

Sample Preparation: Dissolve a small amount of the 1-phenylpropylamine sample in the

mobile phase to a concentration of approximately 1 mg/mL.

HPLC Conditions:

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Detection: UV at 254 nm

Injection Volume: 10 µL
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Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two

enantiomers will be separated into two distinct peaks.

Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and

(S) enantiomers with the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) +

Area(S)) ] x 100

Biological Significance and Signaling Pathways
(R)-(+)-1-Phenylpropylamine belongs to the phenylalkylamine class of compounds, which are

known to interact with various biological targets, including monoamine transporters and ion

channels. While specific data for the (R)-enantiomer is limited, the general activity of this class

of compounds provides a framework for its potential biological roles.

Interaction with Monoamine Transporters
Phenylalkylamines are structurally similar to endogenous monoamine neurotransmitters such

as dopamine, norepinephrine, and serotonin. As such, they can act as substrates or inhibitors

of the transporters responsible for the reuptake of these neurotransmitters from the synaptic

cleft (DAT, NET, and SERT). By modulating the function of these transporters,

phenylalkylamines can alter neurotransmitter levels in the synapse, leading to various

physiological and pharmacological effects. The interaction can lead to competitive inhibition of

reuptake or even reverse transport (efflux) of the neurotransmitter.
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Caption: Interaction of Phenylpropylamines with Monoamine Transporters.

Role in Cytochrome P450 Studies
(R)-(+)-1-Phenylpropylamine and related chiral amines are utilized as probe substrates in

studies of cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the

metabolism of a vast array of xenobiotics, including drugs. By observing the metabolism of a

chiral compound like (R)-(+)-1-Phenylpropylamine, researchers can gain insights into the

stereoselectivity of different CYP450 isozymes. This information is vital in drug development for

predicting drug-drug interactions and understanding the metabolic fate of new chemical

entities.

The general workflow for such a study is outlined below.
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Caption: Workflow for a Cytochrome P450 Metabolism Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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